4-Amino-1,2-dithiolane-4-carboxylic acid
Description
Historical Context and Initial Research Trajectories of 4-Amino-1,2-dithiolane-4-carboxylic acid.researchgate.netresearchgate.netnih.gov
The genesis of this compound in chemical literature can be traced back to a 1967 patent filing. google.com This initial work described the synthesis of novel amino acids, including Adt, proposing their use as anti-inflammatory agents and as antimetabolites. google.com Early research demonstrated that the compound could inhibit the growth of HeLa cells and interfere with the cellular incorporation of molecules like hypoxanthine (B114508) and leucine. google.com
For several decades, research on Adt was sporadic. However, interest was significantly renewed in 2003 with the discovery that a derivative of this amino acid, 4-amino-1,2-dithiolane-4-carboxamide, is a structural component of kottamide E, a natural product isolated from the marine ascidian Pycnoclavella kottae. researchgate.netresearchgate.net This finding linked the synthetically developed molecule to a naturally occurring compound, opening new avenues for research into its biological relevance and application in total synthesis. researchgate.netresearchgate.net Subsequent research efforts focused on developing efficient and versatile protocols for synthesizing Adt and incorporating it into peptide chains to study its properties. researchgate.netnih.gov
Significance of this compound as a Conformationally Restricted Amino Acid in Peptide Chemistry.nih.govgoogle.comresearchgate.netwikipedia.orgtandfonline.comsemanticscholar.orgelsevierpure.comnih.govnih.govmdpi.com
The primary significance of Adt in peptide chemistry lies in its function as a conformationally restricted amino acid. researchgate.net As an achiral analogue of cysteine, its rigid Cα,α-tetrasubstituted structure severely limits the rotational freedom of the peptide backbone when incorporated into a sequence. researchgate.netresearchgate.netnih.gov This property allows chemists to enforce specific secondary structures, such as turns and helices, which are crucial for biological activity. researchgate.netnih.gov
Research has shown that the inclusion of Adt residues can induce predictable conformational preferences. For instance, studies on the dipeptide Boc-Adt-Adt-NHMe revealed that it preferentially adopts a type-III β-turn conformation in both its crystal state and in solution. nih.gov In contrast, computational molecular dynamics simulations have suggested that a single Adt residue has a tendency to favor a γ-turn conformation. researchgate.net This ability to dictate peptide folding has been exploited in the design of novel biomaterials; for example, a helical hexapeptide containing two Adt residues was synthesized to promote a rigid, bidentate interaction with a gold surface. researchgate.net The Adt residue has also been used as a structural substitute for other amino acids, such as L-leucine, in analogues of chemoattractant peptides to probe structure-activity relationships. researchgate.net
Conformational Preferences Induced by Adt in Peptides
| Peptide System | Observed Conformation | Method of Analysis |
|---|---|---|
| Single Adt residue | γ-turn | Molecular Dynamics Simulation researchgate.net |
| Boc-Adt-Adt-NHMe | Type-III β-turn | X-ray Crystallography, 1H-NMR nih.gov |
Role of the 1,2-Dithiolane (B1197483) Moiety in Related Natural Products and Chemical Biology.researchgate.netnih.govnih.govnih.govwikipedia.orgnih.govrsc.org
The 1,2-dithiolane ring is the defining structural feature of Adt and is responsible for much of its unique chemistry. This five-membered heterocycle containing a disulfide bond is not exclusive to Adt and appears in a variety of important natural products. wikipedia.orgtandfonline.com The most well-known of these is lipoic acid, an essential cofactor in aerobic metabolism. wikipedia.org Other examples include asparagusic acid, found in asparagus, and the insecticide nereistoxin. researchgate.netwikipedia.org The discovery of the Adt carboxamide in kottamide E further underscores the relevance of this moiety in natural product chemistry. researchgate.net
The chemical behavior of the 1,2-dithiolane ring is dominated by the geometric constraints imposed on the disulfide bond. Unlike the optimal ~90° dihedral angle of linear disulfides, the angle in the five-membered ring is forced to be much smaller (<35°). nih.gov This deviation induces significant ring strain, weakening the S-S bond and making the ring susceptible to cleavage via reduction or thiol-disulfide exchange. nih.govrsc.org This reactivity is a central theme in its chemical biology applications. Researchers have exploited this dynamic covalent chemistry for the cytosolic delivery of molecular cargo and for creating responsive, self-healing hydrogels. nih.govrsc.orgacs.org Furthermore, the redox-active nature of the dithiolane ring has led to investigations into its antioxidant properties and its potential as a modulator of redox-sensitive enzymes like thioredoxin reductase. nih.govnih.gov
Notable Natural Products Containing the 1,2-Dithiolane Moiety
| Compound Name | Natural Source | Significance |
|---|---|---|
| Lipoic Acid | Synthesized by mammals | Essential metabolic cofactor wikipedia.orgtandfonline.com |
| Asparagusic Acid | Asparagus officinalis (Asparagus) | Contributes to asparagus metabolites researchgate.netwikipedia.org |
| Kottamide E | Pycnoclavella kottae (Marine Ascidian) | Contains 4-amino-1,2-dithiolane-4-carboxamide researchgate.net |
Scope and Research Objectives for this compound Studies
The academic investigation of this compound is driven by several key research objectives. A primary goal has been the development of efficient and reliable synthetic routes to produce Adt and its derivatives, particularly N-carboxy anhydride (B1165640) intermediates, which facilitate its incorporation into peptides using solid-phase synthesis techniques. researchgate.netnih.gov
A major area of focus is the use of Adt to control and study peptide conformation. By inserting this rigid residue into peptide backbones, researchers aim to design peptides with stable, predictable secondary structures, which is fundamental to creating molecules with specific biological functions or material properties. researchgate.netnih.gov This includes the synthesis of peptide analogues of natural products, such as glutathione (B108866), to explore how conformational restriction impacts bioactivity. researchgate.netnih.gov
Furthermore, research objectives extend to the creation of novel functional molecules. This includes the synthesis of Adt-containing peptides as models for the active sites of enzymes, such as [FeFe] hydrogenases, and the use of Adt as a key building block in the total synthesis of complex natural products like kottamide E. researchgate.netresearchgate.net The initial research trajectory exploring its potential as an antimetabolite and anti-inflammatory agent also remains a relevant, albeit less recent, objective. google.com
Table of Mentioned Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | Adt, NSC 212561 |
| 1-aminocyclopentane-1-carboxylic acid | Ac5c |
| 2-aminoisobutyric acid | Aib |
| L-Alanine | L-Ala |
| Asparagusic acid | 1,2-dithiolane-4-carboxylic acid |
| Cysteine | Cys |
| Glutathione | - |
| Hypoxanthine | - |
| Leucine | Leu |
| Lipoic acid | - |
| Nereistoxin | - |
| Boc-Adt-Adt-NHMe | - |
| Kottamide E | - |
Structure
2D Structure
3D Structure
Properties
CAS No. |
32418-97-6 |
|---|---|
Molecular Formula |
C4H7NO2S2 |
Molecular Weight |
165.2 g/mol |
IUPAC Name |
4-aminodithiolane-4-carboxylic acid |
InChI |
InChI=1S/C4H7NO2S2/c5-4(3(6)7)1-8-9-2-4/h1-2,5H2,(H,6,7) |
InChI Key |
FMXJRGKDBHQFDW-UHFFFAOYSA-N |
SMILES |
C1C(CSS1)(C(=O)O)N |
Canonical SMILES |
C1C(CSS1)(C(=O)O)N |
Other CAS No. |
32418-97-6 |
Synonyms |
4-amino-1,2-dithiolane-4-carboxylic acid 4-aminoasparagusic acid Adt amino acid |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Amino 1,2 Dithiolane 4 Carboxylic Acid
Classical and Contemporary Synthetic Routes to 4-Amino-1,2-dithiolane-4-carboxylic acid
The synthesis of this compound (Adt), an achiral Cα,α-tetrasubstituted amino acid, has been approached through various methodologies. acs.orgnih.gov Classical routes provide a foundational understanding, while more contemporary methods have been developed to streamline its incorporation into larger molecules like peptides.
A documented classical synthesis begins with the preparation of a bis-aralkylthio ketone. google.com This is achieved by reacting a dihalo ketone, such as 1,3-dichloro-2-propanone, with an alkali metal aralkyl mercaptide, like sodium benzyl (B1604629) mercaptide. google.com The resulting intermediate undergoes further steps to build the amino acid framework, leading to a precursor such as 2,2-bis-(benzylthiomethyl)-glycine. google.com The final crucial steps involve the removal of the sulfur-protecting groups (e.g., benzyl groups) using vigorous conditions like sodium in liquid ammonia (B1221849), which generates a dimercaptan intermediate. google.com This intermediate is typically not isolated but is directly oxidized, often using an aqueous iodine solution, to form the characteristic disulfide bond of the 1,2-dithiolane (B1197483) ring, yielding the final product. google.com
More contemporary and versatile protocols have been developed, particularly for peptide synthesis applications. A key reactive intermediate in these modern routes is the 2,2-bis[(benzylthio)methyl]glycine N-carboxy anhydride (B1165640). nih.govresearchgate.net This intermediate serves as a versatile building block from which various protected forms of Adt, such as Boc-Adt-OMe, and peptide analogues can be efficiently synthesized. nih.govresearchgate.net The synthesis of the related compound 1,2-dithiolane-4-carboxylic acid (asparagusic acid) often proceeds from a dibromide precursor, which forms dihydroasparagusic acid as an intermediate before cyclization, a strategy that highlights a fundamental approach to forming the dithiolane ring. nih.govmdpi.com
Strategies for Asymmetric Synthesis of this compound
The target molecule, this compound, is achiral due to the Cα carbon being substituted with two identical methylene-sulfur groups, meaning it does not have enantiomers. acs.orgresearchgate.netnih.gov Therefore, asymmetric synthesis strategies are not applicable for its direct preparation.
However, these strategies are highly relevant for the synthesis of chiral analogs of Adt. An important example is (S)-2-amino-3-(1,2-dithiolan-4-yl)propionic acid (Adp), a chiral α-amino acid that features the 1,2-dithiolane ring in its side chain. acs.org The synthesis of such chiral molecules requires methods that can control the stereochemical outcome. nih.gov General approaches in asymmetric synthesis that could be applied to these analogs include the use of chiral catalysts (such as metal complexes or organic molecules), the employment of chiral auxiliaries, or starting from a molecule that is already enantiomerically pure. nih.govcardiff.ac.ukunits.it For instance, the asymmetric synthesis of various amino acids has been successfully achieved using chiral Ni(II) complexes formed with Schiff bases, which act as chiral auxiliaries to direct alkylation or other modifications with high diastereoselectivity. ucj.org.ua
Stereochemical Control in the Synthesis of this compound
As established, stereochemical control is not a consideration in the synthesis of the achiral Adt molecule itself. The concept becomes critical, however, when synthesizing its chiral analogs. acs.org The stereocontrolled synthesis of (S)-2-amino-3-(1,2-dithiolan-4-yl)propionic acid (Adp) serves as a prime example of exercising stereochemical control in this class of compounds. acs.org Achieving a specific stereoisomer (the (S)-enantiomer in this case) necessitates a reaction pathway where the formation of one enantiomer is favored over the other. This is often accomplished by using chiral reagents or catalysts that create a diastereomeric transition state, influencing the facial selectivity of a key bond-forming step. cardiff.ac.uk The development of such synthetic routes is essential for producing enantiomerically pure compounds required for specific biological applications, as different enantiomers of a chiral molecule often exhibit distinct biological activities. nih.gov
Novel Catalyst Systems and Protecting Group Strategies in this compound Synthesis
Modern organic synthesis relies heavily on advanced catalyst systems and sophisticated protecting group strategies to achieve efficiency, selectivity, and broad substrate scope.
Novel Catalyst Systems While specific novel catalysts for the direct synthesis of Adt are not extensively documented in the provided research, the synthesis of its precursors and analogs can benefit from modern catalytic methods. For instance, the carboxylation of organic substrates, a key step in forming the carboxylic acid moiety, has seen significant advances using copper and nickel catalyst systems that are often more cost-effective and versatile than previous methods. mdpi.com Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has also emerged as a powerful tool in asymmetric synthesis. units.itnih.gov Catalysts like the Jørgensen–Hayashi type have been employed for asymmetric additions, a strategy that could be adapted for creating chiral Adt analogs. nih.gov Furthermore, novel nanomaterial-based catalysts, such as phyto-mediated nanoparticles, have shown high efficiency and selectivity in related organic transformations like oxidation, highlighting a potential area for future development in Adt synthesis. mdpi.comscielo.org.za
Protecting Group Strategies The synthesis of Adt and its incorporation into peptides requires the careful use of protecting groups to mask the reactive amine, carboxylic acid, and thiol functionalities. nih.govgoogle.com A protecting group is a reversibly attached chemical moiety that temporarily blocks a functional group from reacting. organic-chemistry.org
The amino group is commonly protected with the tert-butyloxycarbonyl (Boc) or the 9-fluorenylmethyloxycarbonyl (Fmoc) group. nih.govresearchgate.net The carboxylic acid is often protected as a methyl or benzyl ester. acs.orgnih.gov For the sulfur atoms, classical syntheses have employed aralkyl groups like benzyl (Bn), which require strong reducing conditions such as sodium in liquid ammonia for removal. google.com
A key concept in complex syntheses, particularly in solid-phase peptide synthesis (SPPS), is orthogonal protection. wikipedia.org This strategy allows for the selective removal of one type of protecting group in the presence of others. wikipedia.orgsigmaaldrich.com For example, an Fmoc group (removed by a base like piperidine) can be used alongside a Boc group (removed by acid) and acid-labile side-chain protecting groups, allowing for precise, stepwise modifications of the molecule. wikipedia.orgsigmaaldrich.com This is crucial when incorporating Adt into a specific position within a peptide chain. nih.govresearchgate.net
| Functional Group | Protecting Group | Deprotection Condition | Reference(s) |
| Amine (-NH2) | tert-Butyloxycarbonyl (Boc) | Acidic media (e.g., TFA) | nih.govorganic-chemistry.orgresearchgate.net |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Basic conditions (e.g., piperidine) | researchgate.netorganic-chemistry.orgwikipedia.org | |
| Carboxyl (-COOH) | Methyl ester (OMe) | Base-mediated hydrolysis | nih.gov |
| Benzyl ester (OBn) | Hydrogenolysis | wikipedia.org | |
| Thiol (-SH) | Benzyl (Bn) | Sodium in liquid ammonia | google.com |
Table 1: Common protecting groups used in the synthesis of this compound and its derivatives.
Derivatization and Analog Development of this compound
Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, with a similar structure, often to enhance specific properties or to explore structure-activity relationships. actascientific.com this compound possesses three reactive sites for derivatization: the primary amine, the carboxylic acid, and the disulfide bond of the dithiolane ring.
Incorporation of this compound into Other Molecular Scaffolds
The unique structural and chemical properties of this compound (Adt), a conformationally restricted analogue of cysteine, have made it an attractive building block for incorporation into various molecular scaffolds, particularly peptides. nih.govresearchgate.net A key challenge in this process lies in the selective protection and activation of its amino and carboxylic acid functionalities to ensure controlled peptide bond formation.
A versatile and efficient method for integrating Adt into peptide chains has been developed. nih.govresearchgate.net This strategy utilizes 2,2-bis[(benzylthio)methyl]glycine N-carboxy anhydride as a crucial reactive intermediate. nih.govresearchgate.net This approach has been successfully employed to synthesize both Boc-Adt-OMe, a protected form of the amino acid, and a glutathione (B108866) analogue, H-Glu(-Adt-Gly-OH)-OH. nih.govresearchgate.net
The incorporation of Adt into peptides has been shown to influence their conformational preferences. For instance, studies on the dipeptide Boc-Adt-Adt-NHMe revealed that it adopts a type-III β-turn conformation in the crystal state, a structure that is also favored in chloroform (B151607) solution. nih.gov This demonstrates the ability of the Adt residue to induce specific secondary structures in peptide backbones.
Furthermore, Adt residues have been utilized to create peptides with specific functionalities. For example, a helical hexapeptide was designed with two Adt residues at positions 1 and 4 to facilitate a bidentate interaction with a gold surface. researchgate.net This peptide also included L-Ala and α-aminoisobutyric acid (Aib) residues to promote a stable 3₁₀-helix conformation, with a ferrocenoyl (Fc) probe at the N-terminus for studying electronic conduction. researchgate.net
The synthesis of Adt-containing peptides often involves standard solid-phase or solution-phase peptide synthesis techniques. However, the presence of the disulfide bond in the dithiolane ring requires careful consideration of reaction conditions to avoid its cleavage. The choice of protecting groups for the amino and carboxyl functions, as well as for the side chains of other amino acids in the sequence, is critical for a successful synthesis.
Table 1: Examples of Adt-Containing Molecular Scaffolds and Synthetic Strategies
| Molecular Scaffold | Synthetic Intermediate/Method | Key Feature/Application |
| Boc-Adt-OMe | 2,2-bis[(benzylthio)methyl]glycine N-carboxy anhydride | Protected Adt for peptide synthesis |
| H-Glu(-Adt-Gly-OH)-OH | 2,2-bis[(benzylthio)methyl]glycine N-carboxy anhydride | Glutathione analogue |
| Boc-Adt-Adt-NHMe | Solution-phase peptide synthesis | Induces type-III β-turn conformation |
| Fc-Adt-Ala-Aib-Adt-Ala-Aib-NH₂ | Solid-phase peptide synthesis | Bidentate interaction with gold surfaces |
Reaction Mechanisms and Reactivity Profiles of this compound
Redox Chemistry of the 1,2-Dithiolane Moiety in this compound
The 1,2-dithiolane ring is a redox-active moiety, capable of undergoing reduction to form a dithiol. This process is analogous to the well-known redox chemistry of lipoic acid, which plays a crucial role in various biological processes. acs.orgwikipedia.org The reduction of the disulfide bond in the 1,2-dithiolane ring of Adt would yield the corresponding acyclic dithiol derivative. This transformation is a key aspect of its potential biological activity and its use as a constrained analogue of cysteine.
The redox state of dithiolene ligands, which are structurally related to the dithiolane ring, can exist in three forms: the fully reduced ene-1,2-dithiolate(2−), the intermediate semi-1,2-dithione, and the fully oxidized dithione. nih.gov While the dithiolane in Adt is in a saturated ring system, the principles of disulfide redox chemistry apply. The strained nature of the five-membered ring in 1,2-dithiolane makes it more susceptible to reduction compared to linear disulfides.
The redox potential of the 1,2-dithiolane ring can be influenced by its substituents. In the case of Adt, the presence of the amino and carboxylic acid groups at the C4 position can affect the electron density around the disulfide bond and, consequently, its reactivity towards reducing and oxidizing agents.
Nucleophilic and Electrophilic Reactions Involving this compound
The chemical reactivity of this compound is characterized by the distinct nucleophilic and electrophilic properties of its functional groups.
Nucleophilic Reactions:
The primary nucleophilic center in Adt is the amino group (-NH₂). This group can participate in a variety of reactions typical of primary amines, most notably the formation of amide bonds. In peptide synthesis, the amino group of one Adt molecule (or another amino acid) attacks the activated carboxyl group of another to form a peptide linkage. csbsju.edu
The sulfur atoms of the 1,2-dithiolane ring also possess nucleophilic character. chemicalbook.com They can react with electrophiles, although the strained ring system may influence the reaction's feasibility and outcome.
Electrophilic Reactions:
The main electrophilic center in Adt is the carbonyl carbon of the carboxylic acid group (-COOH). This carbon is susceptible to attack by nucleophiles. For this to occur effectively, the hydroxyl group of the carboxylic acid must first be converted into a better leaving group. libretexts.org This is a standard strategy in peptide synthesis, where coupling agents like carbodiimides are used to activate the carboxyl group, making it more electrophilic and facilitating the nucleophilic attack by an amino group. libretexts.org
The reactions involving the carboxylic acid derivative of Adt follow the general mechanism of nucleophilic acyl substitution. libretexts.org This involves the initial attack of a nucleophile on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond. libretexts.org
Table 2: Summary of Nucleophilic and Electrophilic Reactions of Adt
| Functional Group | Type of Reactivity | Common Reactions |
| Amino Group (-NH₂) | Nucleophilic | Amide bond formation (peptide synthesis) |
| Carboxylic Acid (-COOH) | Electrophilic (after activation) | Esterification, Amide bond formation (peptide synthesis) |
| 1,2-Dithiolane Ring (Sulfur atoms) | Nucleophilic | Alkylation (reaction with electrophiles) |
| 1,2-Dithiolane Ring (Disulfide bond) | Redox | Reduction to dithiol |
Biosynthesis and Metabolic Pathways Involving 4 Amino 1,2 Dithiolane 4 Carboxylic Acid
Elucidation of Biosynthetic Pathways for 4-Amino-1,2-dithiolane-4-carboxylic acid
Information regarding the biosynthetic pathway of this compound is not documented in the available scientific literature. While the biosynthesis for the related, but structurally distinct, compound asparagusic acid (1,2-dithiolane-4-carboxylic acid) has been investigated, these pathways are not applicable to the title compound. researchgate.net
Enzymatic Steps and Intermediates in this compound Biosynthesis
There is currently no available data identifying the specific enzymes or intermediate molecules involved in the natural synthesis of this compound.
Genetic Regulation of this compound Biosynthesis (if applicable)
The genetic basis for the regulation of this compound biosynthesis has not been identified.
Precursors and Substrates Utilized in this compound Formation
The initial precursor molecules and substrates that lead to the formation of this compound in biological systems are unknown.
Catabolism and Degradation Pathways of this compound
The metabolic fate of this compound, including its breakdown and degradation within organisms, remains uncharacterized.
Enzymatic Degradation and Ring Opening of this compound
No enzymes have been identified that are responsible for the degradation or the opening of the dithiolane ring of this compound as part of a catabolic pathway.
Identification of Research-Relevant Metabolites Derived from this compound
There is no information available in the scientific literature identifying any metabolites that result from the biological degradation of this compound.
Subcellular Localization and Transport Mechanisms of this compound
Detailed experimental studies specifically elucidating the subcellular localization and transport mechanisms of this compound are not extensively available in the current scientific literature. However, insights can be drawn from the transport mechanisms of structurally related compounds, such as asparagusic acid and other amino acid derivatives.
As a substituted amino acid, the transport of this compound across cellular membranes is likely facilitated by amino acid transporters. The specific transporters involved would depend on the cell type and the physiological conditions. The transport into and out of cellular compartments, such as mitochondria, is also presumed to be mediated by specialized carriers present in the organellar membranes mdpi.com.
For the related compound, asparagusic acid, and its derivatives, a mechanism known as thiol-mediated uptake (TMU) has been described. This process involves the interaction of the dithiolane ring with thiol groups on the cell surface, leading to cellular entry. Studies on fluorescently labeled asparagusic acid derivatives have shown that they accumulate in the Golgi apparatus semanticscholar.orgrsc.org. This suggests that once inside the cell, these molecules are directed to this specific organelle. However, it is important to note that these findings pertain to derivatives of asparagusic acid, and it has not been experimentally confirmed that this compound follows the same intracellular trafficking pathway.
The introduction of an amino group to the 1,2-dithiolane-4-carboxylic acid structure, as in the case of this compound, may influence its interaction with cellular transport systems and its subsequent subcellular fate. Research on this specific compound has often focused on its synthesis and its incorporation into peptides as a conformationally restricted analog of cysteine nih.govacs.orgresearchgate.net.
Future research is required to definitively identify the specific transporters responsible for the cellular uptake and organellar import of this compound and to map its precise subcellular distribution.
Advanced Spectroscopic and Structural Elucidation of 4 Amino 1,2 Dithiolane 4 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of 4-Amino-1,2-dithiolane-4-carboxylic acid in Solution
NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. For Adt-containing peptides, NMR studies have been instrumental in defining their preferred conformations.
In one key study, the conformational preferences of the dipeptide methylamide Boc-Adt-Adt-NHMe were investigated in a chloroform (B151607) solution. nih.gov Analysis of ¹H-NMR data, particularly chemical shifts and Nuclear Overhauser Effect (NOE) information, established that the molecule predominantly adopts a type-III β-turn conformation. nih.gov This demonstrates that the rigid, cyclic nature of the Adt residue significantly influences the peptide backbone, inducing specific secondary structures. nih.gov NMR signal line shapes can provide detailed, site-specific information about structural dynamics, with sharp signals indicating either a single, dominant conformation or a rapid equilibrium between multiple conformers.
Two-dimensional (2D) NMR techniques are essential for resolving complex spectra and unambiguously assigning signals, which is fundamental to detailed structural elucidation.
Correlation Spectroscopy (COSY): This technique identifies protons that are coupled to each other through chemical bonds, helping to map the spin systems within a molecule. For a molecule like an Adt-containing peptide, COSY would be used to trace the connectivity of protons along the peptide backbone and within the dithiolane ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly valuable for conformational analysis. For instance, in the study of Boc-Adt-Adt-NHMe, NOE data was the key to confirming the β-turn structure by revealing spatial proximities between specific protons consistent with this fold. nih.gov
These 2D NMR methods, when used in combination, provide a comprehensive picture of molecular conformation and are indispensable for studying how the unique stereochemical constraints of the Adt residue dictate peptide folding in solution.
While solution-state NMR provides information on dynamic molecular conformations, solid-state NMR (ssNMR) spectroscopy offers insights into the structure of molecules in their crystalline or amorphous solid phases. This technique is particularly useful for studying materials that are insoluble or that crystallize poorly, and it can reveal details about molecular packing and intermolecular interactions that are averaged out in solution.
Currently, there is limited specific information available in the published literature regarding the application of solid-state NMR to this compound or its complexes. However, ssNMR could theoretically be used to probe the local environment of specific atoms (e.g., ¹³C, ¹⁵N) within the Adt residue in a solid peptide, providing complementary data to that obtained from X-ray diffraction.
X-ray Crystallography and Single Crystal Diffraction of this compound and its Derivatives/Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. This technique has been applied to Adt-containing peptides to provide a static, high-resolution picture of their conformation.
The crystal structure of the dipeptide Boc-Adt-Adt-NHMe confirmed that it adopts a type-III β-turn, which was consistent with the conformation found in solution via NMR. nih.gov A notable feature of the crystal packing was the formation of a cavity by three different Adt rings, where the sulfur atoms engaged in unusual intermolecular and intramolecular NH···S hydrogen bond interactions. nih.gov
Preliminary crystallographic data has also been reported for the related parent compound, 1,2-dithiolane-4-carboxylic acid, providing foundational knowledge on the stereochemistry of the five-membered dithiolane ring system. scispace.com
Table 1: Preliminary Crystal Data for 1,2-Dithiolane-4-carboxylic acid
| Property | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | Pī |
| a | 5.95 Å |
| b | 7.95 Å |
| c | 10.75 Å |
| α | 93.1° |
| β | 89.1° |
| γ | 109.4° |
| Molecules per Unit Cell | 2 |
Data sourced from preliminary findings on the parent compound, not the 4-amino derivative. scispace.com
The high-resolution data from X-ray crystallography allows for a detailed analysis of bond lengths, bond angles, and, crucially, torsion (dihedral) angles. Torsion angles, such as the peptide backbone angles phi (φ) and psi (ψ), define the local conformation of the polypeptide chain. bioinformatics.org
In the crystal structure of Boc-Adt-Adt-NHMe, the specific values of these torsion angles characterize the type-III β-turn. nih.gov The dithiolane ring itself has a constrained, non-planar conformation. Analysis of the CSS/SSC dihedral angle within the disulfide group of the related 1,2-dithiolane-4-carboxylic acid indicated a value of approximately 20°, confirming the puckered nature of the ring. scispace.com The rigid geometry of the Adt residue severely restricts the allowable phi and psi angles of the peptide backbone, making it a potent inducer of specific secondary structures. nih.gov
Co-crystallization is a technique where a small molecule is crystallized together with a larger macromolecule, such as a protein or nucleic acid, to study their interaction at an atomic level. Amino acids are considered promising co-formers in crystal engineering due to their ability to form robust hydrogen bonds through their amino and carboxylic acid groups. researchgate.net
There are currently no specific studies in the available literature detailing the co-crystallization of this compound with macromolecules. Such studies would be of significant interest, for example, in structural biology to understand how a peptide containing this residue might bind to a protein target. The unique shape and hydrogen bonding capabilities of the Adt residue could lead to specific and high-affinity interactions.
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination and Conformational Studies of this compound
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. These methods are exceptionally sensitive to the three-dimensional, asymmetric arrangement of atoms and are therefore used to determine the absolute configuration of chiral molecules and to study their conformation, particularly the secondary structure of peptides and proteins. nih.govresearchgate.net
However, the parent molecule this compound is itself achiral. nih.gov It lacks a stereocenter because the Cα atom is substituted with two identical carboxymethyl groups, and it possesses a plane of symmetry. Consequently, an isolated molecule of Adt will not produce a CD or ORD signal.
Advanced Mass Spectrometry for Structural Confirmation and Isotope Tracing of this compound
Advanced mass spectrometry (MS) techniques are indispensable for the definitive structural confirmation of this compound and for investigating its metabolic fate through isotope tracing studies. High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the determination of the elemental composition and corroborating the molecular formula of the compound. Tandem mass spectrometry (MS/MS) facilitates structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions, which provides insights into the molecule's connectivity.
While detailed experimental mass spectral data for this compound is not extensively published, the fragmentation pattern can be predicted based on the known behavior of related compounds, such as asparagusic acid (1,2-dithiolane-4-carboxylic acid), and the general principles of mass spectrometry for molecules containing amino and carboxylic acid functionalities. The primary fragmentation pathways are expected to involve the loss of small neutral molecules and characteristic cleavages of the dithiolane ring and the amino acid side chain.
Common fragmentation patterns for cyclic disulfides often involve the cleavage of the sulfur-sulfur bond, followed by subsequent ring-opening and fragmentation. For this compound, key fragmentation events would likely include the loss of the carboxyl group (as CO₂), the amino group (as NH₃), and cleavage of the C-S bonds. The presence of the amino group is also expected to influence the fragmentation pathways.
Below is a table of predicted major fragment ions for this compound based on these principles.
| Predicted Fragment Ion | Proposed Structure | m/z (monoisotopic) | Proposed Neutral Loss |
| [M+H]⁺ | C₄H₈NO₂S₂⁺ | 166.0000 | - |
| [M+H - H₂O]⁺ | C₄H₆NOS₂⁺ | 148.0000 | H₂O |
| [M+H - COOH]⁺ | C₃H₈NS₂⁺ | 122.0000 | HCOOH |
| [M+H - NH₃ - CO]⁺ | C₃H₄OS₂⁺ | 120.0000 | NH₃, CO |
| [M+H - S]⁺ | C₄H₈NO₂S⁺ | 134.0000 | S |
| [M+H - S₂]⁺ | C₄H₈NO₂⁺ | 102.0000 | S₂ |
Isotope Tracing Studies
Isotope tracing is a powerful technique to track the metabolic fate of a molecule in a biological system. By labeling this compound with stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or sulfur-34 (³⁴S), its uptake, distribution, and transformation into various metabolites can be monitored using mass spectrometry. This approach provides invaluable information on the compound's mechanism of action and its role in cellular pathways.
The choice of isotope depends on the specific metabolic question being addressed. For instance, ¹³C labeling of the carbon backbone can be used to trace the flow of carbon atoms through metabolic pathways, while ¹⁵N labeling of the amino group can provide insights into amino acid metabolism and transamination reactions. Given the presence of a disulfide bond, ³⁴S labeling is particularly useful for studying the compound's redox chemistry and its interactions with other sulfur-containing molecules in the cell.
The table below outlines potential stable isotope labeling strategies for this compound and their applications in metabolic studies.
| Isotopic Label | Labeled Position(s) | Application in Metabolic Tracing |
| ¹³C | Carboxyl carbon | Tracing the fate of the carboxylic acid group, including decarboxylation reactions. |
| ¹³C | Dithiolane ring carbons | Following the integrity and metabolism of the heterocyclic ring structure. |
| ¹⁵N | Amino group | Investigating amino acid metabolism, including transamination and incorporation into larger molecules. |
| ³⁴S | Both sulfur atoms | Studying the redox cycling of the disulfide bond and its role in sulfur metabolism. |
By employing these advanced mass spectrometry and isotope tracing methodologies, researchers can gain a detailed understanding of the chemical properties and biological activities of this compound.
Theoretical and Computational Studies of 4 Amino 1,2 Dithiolane 4 Carboxylic Acid
Quantum Chemical Calculations on the Electronic Structure and Reactivity of 4-Amino-1,2-dithiolane-4-carboxylic acid
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic structure, energy, and reactivity. These methods have been applied to Adt, particularly to understand the non-covalent interactions that govern its conformational behavior within larger peptide systems. For instance, quantum chemical calculations have been used to analyze the nature of intramolecular and intermolecular main-chain to side-chain NH···S interactions, which play a role in the stabilization of specific peptide folds.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules based on the electron density. It offers a balance between accuracy and computational cost, making it suitable for studying the conformational landscape of amino acids like Adt.
DFT studies have been crucial in understanding how the solvent environment influences the conformation of Adt-containing peptides. nih.govresearchgate.net Electronic structure calculations indicate a distinct shift in the molecule's preferred folding pattern based on solvent polarity. nih.gov In apolar solvents, the calculations show a preservation of a compact, gamma-like fold. nih.govresearchgate.net Conversely, in more polar solvents, a more extended, helix-like conformation is favored. nih.govresearchgate.net This solvent-dependent conformational preference is a key energetic feature of the Adt residue.
| Environment | Computational Method | Preferred Conformation | Key Stabilizing Feature |
|---|---|---|---|
| Vacuum | Molecular Dynamics | γ-turn | Inherent structural propensity |
| Apolar Solvent (e.g., Chloroform) | DFT / NMR / IR | γ-turn / γ-like folding | Intramolecular Hydrogen Bond |
| Polar Solvent (e.g., Dimethyl Sulfoxide) | DFT / NMR / IR | Disrupted γ-turn / Helix-like folding | Solvent competition for hydrogen bonds |
Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These techniques can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. While experimental NMR and IR spectroscopy have been used to confirm the conformational tendencies of Adt-containing peptides predicted by computational models, specific studies detailing the ab initio prediction of a full spectroscopic profile for the isolated this compound molecule are not extensively documented in the surveyed literature. nih.govresearchgate.net Such studies would be valuable for creating a theoretical benchmark for this unique amino acid.
Molecular Dynamics Simulations for Conformational Space Exploration of this compound in Various Environments
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations provide a detailed view of the conformational dynamics and flexibility of molecules. For Adt, these simulations have been essential for exploring its intrinsic conformational preferences.
Simulations performed in a vacuum have revealed a clear tendency for the Adt residue to adopt a γ-turn conformation. nih.gov Furthermore, MD simulations have been instrumental in analyzing the complex conformational behavior of the five-membered dithiolane ring itself, which shows a preference for a C(S)-like structure. nih.gov
The surrounding solvent plays a critical role in determining the stable conformations of amino acids and peptides. Computational and experimental studies have shown that the folding of Adt is highly sensitive to solvent polarity. nih.gov In apolar solvents like chloroform (B151607), NMR and IR data confirm that model dipeptides containing Adt preferentially adopt a γ-turn structure, which is stabilized by an intramolecular hydrogen bond. nih.govresearchgate.net However, when placed in a more polar solvent such as dimethyl sulfoxide (DMSO), this ordered folding is disrupted. nih.govresearchgate.net The polar solvent molecules compete for hydrogen bonding with the peptide backbone, destabilizing the intramolecularly bonded turn and favoring more extended, helix-like structures, a finding consistent with DFT calculations. nih.govresearchgate.net
When incorporated into a peptide chain, this compound acts as a potent structural constraint due to its cyclic nature. nih.gov As a Cα,α-tetrasubstituted cyclic amino acid, Adt significantly restricts the available range of backbone dihedral angles (phi, ψ), thereby inducing specific secondary structures. nih.gov
Experimental studies on N-Boc protected tripeptides have demonstrated the remarkable tendency of Adt to induce γ-turn structures. nih.gov This makes it a valuable building block in peptidomimetics for stabilizing turns and loops. nih.govdntb.gov.ua Its ability to act as a conformationally constrained analogue of cysteine has also led to its incorporation into peptide sequences designed to form stable 3₁₀-helices, highlighting its utility in controlling peptide secondary structure. researchgate.netexplorationpub.comexplorationpub.com
Molecular Docking and Ligand-Protein Interaction Studies of this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While traditional docking studies for Adt are not widely reported, a significant ligand-protein interaction has been identified through a large-scale computational and experimental screening.
A computational search of the PubChem database was performed to identify all compounds containing a cyclic disulfide motif, followed by an in vitro screening assay to assess their ability to cross-link the protein Superoxide Dismutase 1 (SOD1). nih.gov SOD1 is a critical enzyme, and its variants are implicated in familial amyotrophic lateral sclerosis (ALS). nih.gov Out of 186 cyclic disulfide derivatives screened, this compound was one of only two compounds that could achieve 100% cross-linking of SOD1 during the assay. nih.gov This finding demonstrates a specific and effective interaction between Adt and the SOD1 protein, suggesting its potential as a molecular scaffold for developing chemical probes or therapeutic agents that stabilize the SOD1 dimer. nih.gov
| Protein Target | Screening Method | Key Finding | Potential Application |
|---|---|---|---|
| Superoxide Dismutase 1 (SOD1) | Computational database search followed by in vitro cross-linking assay | One of only two compounds out of 186 to achieve 100% protein cross-linking. | Stabilization of SOD1 variants in familial ALS research. |
Prediction of Binding Modes for this compound with Enzyme Active Sites
Molecular docking is a principal computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a larger molecule, such as a protein or enzyme. mdpi.comnih.govajol.info This method simulates the interaction between the ligand and the target's binding site, calculating the binding energy for different conformations to identify the most stable complex. nih.govajol.info For this compound, docking studies can elucidate how its distinct structural features interact with the amino acid residues within an enzyme's active site.
The binding of this compound is dictated by its key functional groups: the amino group, the carboxylic acid group, and the 1,2-dithiolane (B1197483) ring. Computational models predict that these groups engage in various non-covalent interactions with the enzyme's active site. ajol.info
Amino Group (-NH2): This group is basic and can be protonated at physiological pH to form -NH3+. It can act as a hydrogen bond donor and participate in electrostatic (ionic) interactions with negatively charged amino acid residues like aspartic acid and glutamic acid. ajol.info
Carboxylic Acid Group (-COOH): This acidic moiety can be deprotonated to form a carboxylate ion (-COO-), which is a strong hydrogen bond acceptor and can form ionic bonds with positively charged residues such as lysine and arginine. ajol.info
1,2-Dithiolane Ring: The five-membered ring containing a disulfide bond introduces conformational constraints. researchgate.net The sulfur atoms can engage in specific interactions, while the carbon backbone provides a scaffold for potential hydrophobic or van der Waals interactions with nonpolar amino acid residues in the binding pocket.
Computational studies on enzymes like enoyl-CoA carboxylases/reductases have shown that specific amino acid residues create a "binding pocket" to anchor and position molecules for catalysis, a process that can be modeled for ligands like this compound. osti.gov The prediction of these binding modes is crucial for understanding the compound's mechanism of action and for designing more potent and selective analogs.
| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
|---|---|---|
| Amino Group (-NH₃⁺) | Ionic Bond, Hydrogen Bond Donor | Aspartic Acid (Asp), Glutamic Acid (Glu) |
| Carboxylic Acid Group (-COO⁻) | Ionic Bond, Hydrogen Bond Acceptor | Lysine (Lys), Arginine (Arg), Histidine (His) |
| Dithiolane Ring (Sulfur atoms) | Dipole-Dipole, van der Waals | Methionine (Met), Cysteine (Cys) |
| Dithiolane Ring (Carbon backbone) | Hydrophobic, van der Waals | Leucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs (mechanistic, non-clinical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features. mdpi.com For analogs of this compound, QSAR can be employed to predict their activity and to understand the specific molecular properties that govern their biological effects.
A mechanistic QSAR model aims not only to predict activity but also to provide insights into the underlying molecular mechanisms of action. mdpi.com The process involves several key steps:
Data Set Preparation: A series of analogs of this compound with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each analog.
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the descriptors with biological activity. mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com
For analogs of this compound, relevant descriptors would capture electronic, steric, hydrophobic, and topological features. For instance, modifying the substituents on the dithiolane ring or the amino group would alter these descriptors, leading to changes in activity that can be captured by the QSAR model. Studies on other heterocyclic compounds, such as dithiolane derivatives, have successfully used QSAR to elucidate structure-activity relationships. nih.govresearchgate.net
| Descriptor Class | Specific Descriptor Example | Property Represented |
|---|---|---|
| Electronic | Dipole Moment | Molecular polarity and charge distribution |
| Partial Atomic Charges | Distribution of electron density | |
| Steric | Molecular Volume | The space occupied by the molecule |
| Surface Area | The accessible surface of the molecule | |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity of the molecule |
| Topological | Connectivity Indices | Molecular branching and shape |
Machine Learning and AI Approaches in Predicting Chemical and Biological Activities of this compound
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast and complex datasets to predict the properties of chemical compounds. mdpi.comnih.gov These technologies can be applied to this compound and its derivatives to forecast a wide range of chemical and biological activities, significantly reducing the time and cost associated with experimental screening. mdpi.comnih.gov
Machine learning algorithms can be trained on large databases of compounds with known properties to build predictive models. mdpi.comnih.gov These models learn the complex relationships between molecular structures and their biological effects, such as binding affinity, enzyme inhibition, or toxicity. nih.govresearchgate.net Various ML algorithms, including Random Forest, Support Vector Machines (SVM), and deep neural networks, are employed for these predictions. mdpi.comresearchgate.netmdpi.com
Key applications of AI and ML in the study of this compound include:
Biological Activity Prediction: ML models can predict the compound's efficacy against various biological targets. mdpi.comnih.gov By inputting the molecular structure, these models can estimate properties like inhibitory concentrations (e.g., IC50 values). mdpi.com
ADMET Prediction: AI can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which are critical for its development as a potential therapeutic agent.
De Novo Design: Generative AI models can design novel analogs of this compound with optimized properties. nih.govyesilscience.com These models learn from existing chemical space to generate new molecular structures that are predicted to have high activity and favorable ADMET profiles. nih.govyesilscience.com
For instance, a deep learning model could be trained on a dataset of dithiolane-containing compounds to predict their interaction with a specific enzyme, like thioredoxin reductase. nih.gov The model would learn to identify the key structural features—or "attention spikes"—that are most important for the binding interaction, guiding the design of more effective derivatives. nih.gov
| Machine Learning Model | Application Area | Predicted Property/Outcome |
|---|---|---|
| Random Forest | Activity Prediction | Enzyme inhibition, Receptor binding affinity |
| Support Vector Machines (SVM) | Classification | Classification as active/inactive, toxic/non-toxic mdpi.com |
| k-Nearest Neighbors (k-NN) | Toxicity Prediction | Prediction of toxicity based on similar compounds researchgate.net |
| Deep Neural Networks (DNN) | Activity & ADMET Prediction | Predicting biological activities and pharmacokinetic profiles mdpi.com |
| Generative Adversarial Networks (GANs) | De Novo Drug Design | Generation of novel molecular structures with desired properties nih.gov |
Biochemical and Mechanistic Studies of 4 Amino 1,2 Dithiolane 4 Carboxylic Acid
Enzymatic Interactions and Regulation by 4-Amino-1,2-dithiolane-4-carboxylic acid
Research into the enzymatic interactions of the 1,2-dithiolane (B1197483) core structure has often centered on its parent compound, asparagusic acid (1,2-dithiolane-4-carboxylic acid), and its derivatives as potential modulators of Thioredoxin Reductase (TrxR). TrxR is a critical enzyme in maintaining cellular redox homeostasis. nih.gov However, studies have demonstrated that the 1,2-dithiolane moiety by itself, including in asparagusic acid and its simple bioisosteres, does not significantly inhibit TrxR1 activity. nih.gov The inhibitory action observed in certain derivatives is strongly associated with the presence of other chemical functionalities, such as a Michael acceptor, which can interact with the enzyme's active site. nih.gov
Currently, there is a lack of specific research identifying enzymes that are directly and significantly modulated by this compound (Adt). This compound has been primarily utilized in synthetic chemistry as a conformationally restricted analogue of cysteine for incorporation into peptides. nih.govresearchgate.net A patent from 1970 reported that this compound could inhibit the growth of HeLa cells and interfere with the incorporation of hypoxanthine (B114508) and leucine, suggesting a potential interaction with metabolic enzymes, though the specific targets were not identified. google.com
For instance, a study on TrxR1 inhibitors showed that while asparagusic acid itself had negligible activity, analogs featuring a coumarin moiety (a Michael acceptor) exhibited significant inhibitory effects. The most potent of these compounds demonstrated IC50 values in the low micromolar range. nih.gov This indicates that the dithiolane ring can be a scaffold for inhibitors, but it is not the primary pharmacophore for this particular enzyme interaction. nih.gov
| Compound ID | Modification | TrxR1 Inhibition at 200 µM (%) | TrxR1 IC50 (µM) |
|---|---|---|---|
| Asparagusic acid (1) | Parent Compound | <50% | >200 |
| Compound 2j | Coumarin Derivative | 100% | 5.3 ± 0.4 |
| Compound 2k | Coumarin Derivative | 89% | 36.3 ± 2.9 |
| Dimethylamino analog (2h) | Simple Amine Derivative | <50% | >200 |
There is no specific evidence in the reviewed literature to suggest that this compound functions as an allosteric modulator of any enzyme. Allosteric modulation involves binding to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. While a critical mechanism for regulating enzyme function, the research focus for this compound and its immediate analogs has been on direct interaction with enzyme active sites rather than allosteric regulation.
Role of this compound in Specific Biochemical Pathways
The dithiolane ring is a key feature of lipoic acid, a vital cofactor in metabolic and redox pathways. The structural similarity of this compound suggests a potential to participate in or interfere with redox homeostasis. The thioredoxin system, which includes thioredoxin and thioredoxin reductase (TrxR), is a central component of cellular redox control. nih.gov As previously noted, while the 1,2-dithiolane moiety alone does not appear to be a potent inhibitor of TrxR, its presence in molecules designed to target this system implies a connection to redox pathways. nih.gov
The compound's ability to inhibit the incorporation of metabolic precursors like hypoxanthine and leucine in cell cultures points to an interruption of fundamental biochemical pathways, which could be linked to redox state or energy metabolism. google.com However, the precise mechanisms and the specific pathways in which this compound may be directly involved remain undefined.
Sulfur-containing amino acids are fundamental to numerous metabolic processes, including protein synthesis, methylation, and the synthesis of essential molecules like glutathione (B108866). nih.gov this compound is a synthetic sulfur-containing amino acid. nih.gov Its primary role in research has been as a building block in peptide synthesis, where it serves as a conformationally constrained analog of cysteine. researchgate.net This application is valuable for studying peptide structure and function.
There is no indication in the current body of research that this compound is an intermediate or a modulator in the natural metabolic pathways of sulfur-containing amino acids, such as the transsulfuration pathway. Its significance in the context of sulfur metabolism is primarily as a synthetic tool rather than as a biologically active participant in the natural sulfur cycle.
Receptor Binding and Signaling Pathway Modulation by this compound (mechanistic)
Based on a review of the available scientific literature, there is currently no specific information regarding the direct binding of this compound to cellular receptors or its modulation of specific downstream signaling pathways. Research has primarily focused on its synthesis, conformational properties, and its use as a building block in peptide chemistry.
There are no available research findings that characterize specific receptors that interact with this compound.
Consistent with the lack of identified receptor interactions, there is no information in the scientific literature detailing specific downstream signaling cascades that are triggered by this compound in in vitro models.
Investigation of this compound as a Biomimetic or Biochemical Probe
The use of Adt as a biochemical probe extends to its incorporation into novel peptide structures designed for specific applications. For example, Adt residues have been included in synthetic peptides intended to interact with gold surfaces, highlighting its utility in the development of biomaterials and biosensors researchgate.net. Furthermore, its integration into di- and tripeptides has been explored in the creation of model systems for [FeFe] hydrogenase, demonstrating its role as a probe in bioinorganic chemistry researchgate.net.
The broader family of 1,2-dithiolane compounds has been considered for use as biochemical probes for redox-active enzymes. There has been interest in using 1,2-dithiolane-containing molecules as selective probes for thioredoxin reductase (TrxR) nih.gov. However, studies using various 1,2-dithiolane-4-carboxylic acid analogs have indicated that the dithiolane moiety itself may not be sufficiently reactive for potent and specific labeling of TrxR, suggesting that its utility as a direct probe for this enzyme may be limited without further chemical modification nih.govmdpi.com.
| Application Area | Specific Use of Adt | Research Objective | Reference |
|---|---|---|---|
| Peptide Conformation | Incorporation as a Cysteine analogue | To induce and study specific secondary structures like β-turns. | acs.org |
| Biomaterials | Inclusion in peptides for surface interaction | To promote bidentate interaction with gold surfaces. | researchgate.net |
| Bioinorganic Chemistry | Component of di- and tripeptides | To create and study [FeFe] hydrogenase model systems. | researchgate.net |
| Enzyme Probing | As a potential probe for Thioredoxin Reductase (as part of a larger class of molecules) | To investigate selective interactions with redox-active enzymes. | nih.gov |
Advanced Analytical Methodologies for 4 Amino 1,2 Dithiolane 4 Carboxylic Acid Detection and Quantification in Research Matrices
Chromatographic Techniques for 4-Amino-1,2-dithiolane-4-carboxylic acid Analysis
Chromatography remains the cornerstone for the separation and analysis of amino acids from complex biological samples. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are particularly powerful, especially when coupled with mass spectrometry (MS).
High-performance liquid chromatography (HPLC) is a versatile technique for amino acid analysis. sigmaaldrich.com However, direct analysis of this compound presents challenges. The compound lacks a strong native chromophore, making sensitive detection by UV/Vis difficult. mdpi.com Furthermore, its polar nature leads to poor retention on traditional reversed-phase (RP) C18 columns under typical aqueous-organic mobile phase conditions. nih.gov
To overcome these limitations, method development often focuses on two strategies: derivatization and alternative chromatographic modes.
Derivatization: Pre-column derivatization involves reacting the amino acid with a reagent to attach a tag that enhances detectability and/or chromatographic retention. For UV/Vis detection, reagents like 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) can be used, which attach a highly UV-absorbent moiety to the amino group. nih.gov For mass spectrometry, derivatization can improve ionization efficiency. researchgate.netnih.gov
Chromatographic Modes: While RP-HPLC is common, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for retaining polar compounds like underivatized amino acids. restek.com Anion-exchange chromatography can also be used, separating compounds based on their charge. nih.gov
Liquid chromatography coupled with mass spectrometry (LC-MS) offers superior sensitivity and selectivity, making it the preferred method for quantitative analysis in complex matrices. restek.commdpi.com Tandem MS (MS/MS) provides structural confirmation and can distinguish the analyte from background interference. mdpi.com Direct analysis of underivatized amino acids by LC-MS/MS is possible using HILIC columns and modern mass spectrometers, which can achieve fast and accurate quantification. restek.com
| Parameter | Reversed-Phase HPLC (with Derivatization) | HILIC (Direct Analysis) | Mass Spectrometry Detection |
|---|---|---|---|
| Column | C18 (e.g., Kinetex, Acquity UPLC HSS) mdpi.comresearchgate.net | Hybrid Polar (e.g., Raptor Polar X) restek.com | Electrospray Ionization (ESI) in positive mode. researchgate.net Analysis via Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. researchgate.netmdpi.com |
| Mobile Phase A | Aqueous buffer (e.g., 0.1% Formic Acid or Ammonium (B1175870) Formate) mdpi.comrestek.com | Acetonitrile with additives (e.g., 0.5% formic acid) restek.com | |
| Mobile Phase B | Organic solvent (e.g., Acetonitrile or Methanol) nih.gov | Aqueous buffer (e.g., Water with 0.5% formic acid and 1 mM ammonium formate) restek.com | |
| Detection | UV/Vis at wavelength specific to derivatizing agent (e.g., 250-270 nm for Fmoc) nih.gov | Mass Spectrometry (MS) |
Gas chromatography-mass spectrometry (GC-MS) provides high chromatographic resolution and is a robust tool for metabolite analysis. However, due to the high polarity and low volatility of amino acids like Adt, derivatization is mandatory prior to GC analysis. sigmaaldrich.com The derivatization process aims to mask the polar carboxyl and amino functional groups, making the analyte volatile enough to travel through the GC column.
Common derivatization strategies applicable to Adt include:
Silylation: This is a widely used method where active hydrogens on amine, carboxyl, and thiol groups are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective. sigmaaldrich.com TBDMS derivatives are generally more stable than TMS derivatives. sigmaaldrich.com
Acylation/Esterification: This two-step process involves esterification of the carboxylic acid group followed by acylation of the amino group. Alternatively, reagents like isobutyl chloroformate (IBCF) can derivatize the molecule in a single step, which has been successfully applied to the analysis of related cyclic amino acids in urine. nih.gov
The resulting derivatives can be separated on a capillary column and identified by their characteristic mass spectra. sigmaaldrich.comnih.gov
| Step | Description | Example Reagent/Condition |
|---|---|---|
| 1. Sample Preparation | Drying of the aqueous sample/extract. | Lyophilization or evaporation under nitrogen. |
| 2. Derivatization | Reaction to replace active hydrogens and increase volatility. | MTBSTFA in acetonitrile, heated at 100 °C for several hours. sigmaaldrich.com |
| 3. GC Separation | Separation of derivatized analytes on a capillary column. | SLB™-5ms capillary column with a temperature gradient (e.g., 100 °C to 360 °C). sigmaaldrich.com |
| 4. MS Detection | Ionization (typically Electron Impact - EI) and mass analysis for identification and quantification. | Monitoring for characteristic fragments (e.g., M-15, M-57 for TBDMS derivatives). sigmaaldrich.com |
An important consideration in the analysis of many amino acids is their stereochemistry. However, this compound is an achiral molecule. nih.govresearchgate.net Its structure contains a Cα atom that is tetrasubstituted but lacks a chiral center due to the plane of symmetry in the molecule. Therefore, Adt does not exist as enantiomers, and an assessment of enantiomeric purity is not applicable to the compound itself.
While Adt is achiral, it can be incorporated into peptides or other molecules that may be chiral. nih.govresearchgate.net In such cases, chiral chromatography would be essential to separate the resulting diastereomers. This is typically achieved by using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral derivatizing agent (CDA), such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers that can be separated on a standard achiral column. nih.gov
Capillary Electrophoresis and Microfluidic Systems for this compound Separation
Capillary electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. It is well-suited for the analysis of polar and charged species like amino acids, requiring minimal sample and reagent volumes. scispace.com
Direct analysis of Adt is feasible using CE, typically with a strongly acidic background electrolyte (BGE) which ensures the amino acid is positively charged and migrates toward the cathode. springernature.com Coupling CE with mass spectrometry (CE-MS) provides high selectivity and sensitivity for profiling amino acids in complex biological samples with minimal sample pretreatment. springernature.com
To enhance detection sensitivity, especially with UV detectors, pre-column derivatization can be employed. Reagents such as 1,2-naphthoquinone-4-sulfonate (NQS) or Pacific Blue react with the primary amine of Adt to form a derivative with strong absorbance or fluorescence, allowing for more sensitive quantification. scispace.comresearchgate.net
| Method | Principle | Example Conditions |
|---|---|---|
| Direct CE-MS | Separation of underivatized Adt based on its charge and size. | BGE: Strongly acidic buffer (e.g., formic acid). Detection: ESI-MS in positive ion mode. springernature.com |
| CE-UV (with Derivatization) | Separation of derivatized Adt for enhanced UV detection. | Derivatizing agent: 1,2-naphthoquinone-4-sulfonate (NQS). BGE: Sodium tetraborate (B1243019) buffer. Detection: UV at 480 nm. scispace.com |
Spectrophotometric and Fluorometric Assays for this compound Quantification
Spectrophotometric and fluorometric assays are often used for the rapid quantification of total amino acids or specific classes of compounds in a sample. These methods rely on a chemical reaction that produces a colored or fluorescent product, the intensity of which is proportional to the analyte concentration.
For this compound, its amino group can react with ninhydrin (B49086) to produce a deep purple color (Ruhemann's purple), which can be measured spectrophotometrically around 570 nm. This is a classic method for amino acid quantification, though it is not specific to Adt and will react with most other primary amino acids present in the sample.
For more specific or sensitive quantification, fluorometric methods can be developed. This would involve derivatization with a fluorogenic reagent that specifically reacts with either the amino group or the dithiolane ring after a reduction step. While this is a common strategy in bioanalysis, specific spectrophotometric or fluorometric assays developed exclusively for this compound are not extensively documented in current literature. Development of such an assay would require screening of various derivatizing reagents for optimal reactivity, stability, and spectral properties.
NMR-Based Metabolomics for Identification of this compound in Complex Biological Extracts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying and quantifying metabolites within complex biological mixtures like cell extracts or biofluids. It does not require chromatographic separation and provides rich structural information.
The unique structure of this compound, with its five-membered dithiolane ring and Cα-tetrasubstituted center, would produce a distinct and characteristic 1H and 13C NMR spectral signature. nih.gov In 1H-NMR studies of peptides containing Adt, the protons of the dithiolane ring have been identified and their conformations studied. researchgate.netnih.gov
In a metabolomics study, the presence of Adt in a biological extract could be confirmed by identifying its specific NMR resonances in one-dimensional (1D) 1H-NMR spectra. The identity can be further confirmed using two-dimensional (2D) NMR experiments, such as:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, confirming the C-H framework.
By comparing the NMR spectra of the biological extract to that of a pure Adt standard, researchers can unambiguously identify and, with appropriate internal standards, quantify the compound in its native state within the complex matrix.
Future Directions and Emerging Research Avenues for 4 Amino 1,2 Dithiolane 4 Carboxylic Acid
Integration of Multi-Omics Data for Comprehensive Understanding of 4-Amino-1,2-dithiolane-4-carboxylic acid's Biological Roles
A comprehensive understanding of the biological functions of this compound necessitates a systems-level approach. The integration of various "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of its interactions within a biological system. nih.govnih.govthermofisher.com For instance, metabolomics studies could elucidate the metabolic pathways influenced by this sulfur-containing amino acid. nih.govmdpi.comyoutube.comwikipedia.org By analyzing global changes in gene expression (transcriptomics) and protein levels (proteomics) in response to the compound, researchers can identify specific cellular processes and signaling pathways that are modulated. This multi-omics approach has the potential to uncover novel targets and mechanisms of action, moving beyond a single-target-focused investigation. krishiscience.co.in
Future research could focus on applying these multi-omics strategies to various model organisms or cell culture systems treated with this compound. The resulting large-scale datasets can be integrated using bioinformatics and computational biology to construct comprehensive interaction networks, offering deeper insights into its biological roles and potential therapeutic applications.
Development of Advanced Imaging Techniques for Spatiotemporal Localization of this compound in Model Systems
Visualizing the precise location and dynamic movement of this compound within cells and tissues is crucial for understanding its function. The development of advanced imaging techniques tailored for this molecule is a key future direction. This could involve the design and synthesis of fluorescently labeled analogs of the compound that retain its biological activity. upenn.edunih.gov These probes would enable real-time tracking of its uptake, distribution, and accumulation in different subcellular compartments using high-resolution microscopy techniques. aip.org
Another promising avenue is the development of specific fluorescent probes that are activated upon interaction with the dithiolane ring, allowing for the selective imaging of the compound or its metabolic products. researchgate.netnih.govmdpi.com Furthermore, the use of radiolabeled amino acids for PET and SPECT imaging in oncologic applications suggests that radiolabeled versions of this compound could be developed for non-invasive in vivo imaging. nih.govsnmjournals.orgnih.gov Such imaging tools would be invaluable for studying its pharmacokinetics and target engagement in preclinical models.
Computational Design and Targeted Synthesis of Novel this compound Analogs with Tailored Mechanistic Activities
Computational modeling and simulation offer powerful tools for the rational design of novel analogs of this compound with enhanced or specific biological activities. nih.govbyu.edu By employing techniques such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies, researchers can predict how modifications to the core structure will affect its binding to specific biological targets. nih.govucc.ie This in silico approach can guide the synthesis of a focused library of analogs with a higher probability of desired activity, saving time and resources compared to traditional high-throughput screening. nih.govprinceton.edu
For example, based on the finding that some 1,2-dithiolane-4-carboxylic acid analogs exhibit inhibitory effects on thioredoxin reductase (TrxR1), computational docking studies could be used to design new analogs with improved binding affinity and selectivity for this enzyme. nih.govmdpi.com The targeted synthesis of these computationally designed analogs, followed by rigorous biological evaluation, will be a key step in developing next-generation compounds with tailored mechanistic activities for therapeutic or research purposes. mdpi.comnih.gov
Below is a table summarizing a study on the synthesis and inhibitory activity of some 1,2-dithiolane-4-carboxylic acid analogs against TrxR1.
| Compound | Modifications | TrxR1 Inhibitory Activity (IC50) |
| Analog 1 | Aromatic Amide | > 200 µM |
| Analog 2 | Aliphatic Amide | > 200 µM |
| Analog 3 | Coumarin Conjugate | 5.3 µM |
| Analog 4 | Michael Acceptor Moiety | 36.3 µM |
This table is based on data from a study on 1,2-dithiolane-4-carboxylic acid analogs and their TrxR1 inhibitory activity. nih.gov
Exploration of this compound in Synthetic Biology and Biocatalysis Applications
The unique chemical properties of this compound, a non-proteinogenic amino acid, make it an attractive building block for applications in synthetic biology and biocatalysis. nih.govfrontiersin.orgnih.gov In synthetic biology, there is growing interest in expanding the genetic code to incorporate unnatural amino acids into proteins, thereby creating novel functionalities. springernature.com Future research could explore the development of orthogonal translation systems (an engineered tRNA and aminoacyl-tRNA synthetase pair) that can specifically recognize and incorporate this compound into proteins in living cells. This could lead to the creation of proteins with novel structural features, enhanced stability, or unique catalytic activities.
In the field of biocatalysis, enzymes containing this cyclic sulfur compound could be designed for specific chemical transformations. nih.govrsc.orgresearchgate.net The dithiolane moiety could participate directly in catalysis or serve as a scaffold for attaching other functional groups. The exploration of this compound in these emerging fields could lead to the development of novel biocatalysts for industrial and pharmaceutical applications.
Unveiling Undiscovered Biological Roles of this compound in Diverse Organisms
While some biological activities of this compound have been reported, such as its anti-inflammatory properties and its ability to inhibit the growth of certain cancer cell lines, its full spectrum of biological roles remains largely unexplored. Future research should focus on systematic pharmacological screening of this compound and its analogs across a wide range of biological assays and disease models. nih.gov This could unveil previously unknown therapeutic potentials.
Investigating the effects of this compound in diverse organisms, from microorganisms to higher eukaryotes, could also provide valuable insights into its evolutionary conservation and fundamental biological functions. The study of its metabolism and potential incorporation into natural products in various species could reveal novel biochemical pathways and bioactive molecules. nih.gov A deeper understanding of the diverse biological roles of this compound will be critical for harnessing its full potential in medicine and biotechnology.
Q & A
Q. What are the established synthetic protocols for incorporating Adt into peptides, and how do they differ from standard amino acid coupling methods?
Adt is introduced into peptides via solid-phase or solution-phase synthesis. Key steps include:
- Boc Protection : Adt is typically protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during coupling .
- Coupling Agents : Agents like HOBt (hydroxybenzotriazole) or DCC (dicyclohexylcarbodiimide) are used to activate the carboxylic acid moiety of Adt for peptide bond formation .
- Purification : Reverse-phase HPLC or gel filtration is employed to isolate Adt-containing peptides, as the dithiolane ring may introduce solubility challenges .
Methodological Note: Adt’s constrained structure requires longer coupling times compared to natural amino acids like cysteine, and thiol-protecting groups are unnecessary due to the stabilized dithiolane ring .
Q. How does Adt influence peptide backbone conformation compared to natural amino acids like cysteine?
Adt enforces a γ-turn or β-bend conformation in peptides due to its rigid five-membered dithiolane ring. Computational (molecular dynamics, density functional theory) and experimental (NMR, IR) studies show:
- In apolar solvents (e.g., chloroform), Adt stabilizes γ-turns via intramolecular N–H⋯S hydrogen bonds .
- In polar solvents (e.g., DMSO), the γ-turn is less favored, but Adt still restricts backbone flexibility compared to cysteine .
Key Distinction: Unlike cysteine, Adt eliminates disulfide bond variability, making it a predictable scaffold for studying peptide folding .
Advanced Research Questions
Q. What computational and experimental approaches are used to analyze the conformational effects of Adt in peptide models?
A joint computational-experimental framework is critical:
- Computational :
- Experimental :
- NMR Spectroscopy: Identifies γ-turns via characteristic NOE patterns and chemical shifts (e.g., Boc-Adt-Adt-NHMe in CDCl₃) .
- IR Spectroscopy: Detects intramolecular hydrogen bonds through amide I band shifts .
Comparative Insight: Adt’s conformational effects mirror those of 1-aminocyclopentane-1-carboxylic acid (Ac5c), but with enhanced rigidity due to the dithiolane ring .
Q. How do Adt-containing [2Fe2S] complexes model hydrogenase activity, and what electrochemical methods characterize their catalytic properties?
Adt’s dithiolane moiety mimics the [2Fe2S] cluster in hydrogenases. Methodological steps include:
- Synthesis : Adt-containing di-/tripeptides are reacted with Fe₃(CO)₁₂ to form [FeFe] complexes .
- Characterization :
- Cyclic Voltammetry: Measures redox potentials and proton-reduction currents. Adt complexes show catalytic activity in acidic conditions (e.g., HOAc in THF) .
- Mass Spectrometry: Confirms cluster integrity and stoichiometry .
Catalytic Insight: Adt’s sulfur atoms facilitate electron transfer, but solvent polarity significantly impacts proton reduction efficiency .
Q. What challenges arise in the total synthesis of natural products containing Adt, such as kottamide E?
Kottamide E, the only natural Adt-containing product, presents:
- Stereochemical Complexity : The dithiolane ring’s planar geometry complicates enantiomeric control during synthesis .
- Bromination Sensitivity : Adt’s stability under bromination conditions (required for analogs like kottamides A–D) must be carefully optimized .
- Low Natural Abundance : Milligram-scale synthesis requires efficient coupling strategies to minimize side products .
Synthetic Strategy: Solid-phase peptide synthesis with Adt incorporation followed by solution-phase macrocyclization is recommended .
Q. Why do certain Adt derivatives fail to inhibit thioredoxin reductase (TrxR), and what structural modifications enhance inhibitory activity?
- Limitation of Dithiolane Moiety : The 1,2-dithiolane ring alone does not act as a TrxR pharmacophore. Asparagusic acid analogs (structurally similar to Adt) show no activity against TrxR .
- Effective Modifications :
- Michael Acceptors: Introducing α,β-unsaturated carbonyl groups (e.g., acrylates) enables covalent TrxR inhibition (IC₅₀: 5.3–186 μM) .
- Hydrophobic Substituents: Aryl groups enhance binding to TrxR’s selenocysteine-active site .
Key Finding: Adt derivatives require additional electrophilic motifs for TrxR inhibition, highlighting the need for structure-activity relationship (SAR) studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
